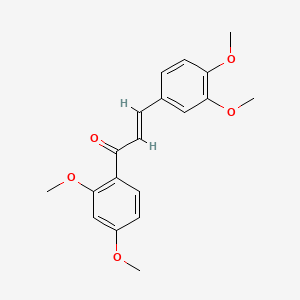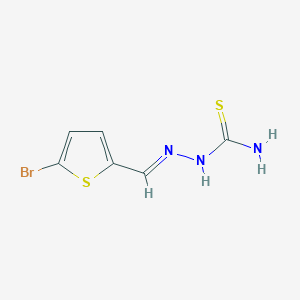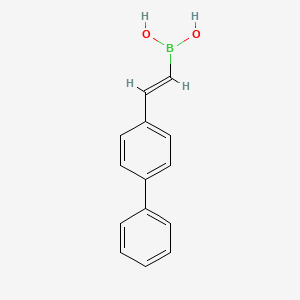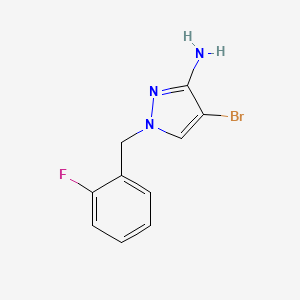
5-溴-4-甲基烟酰腈
描述
5-Bromo-4-methylnicotinonitrile (BMN) is a heterocyclic compound composed of a 5-membered ring with a bromine atom, a methyl group, and a nitrile group. This compound is a common chemical intermediate used in the synthesis of a variety of drugs and other compounds. BMN has been used in a variety of scientific research applications, including the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学研究应用
合成途径和衍生物5-溴-4-甲基烟酰腈在合成化学中作为一种多功能中间体。赵一民(2011年)合成了新的4-甲基烟酰腈的5-取代衍生物,突出了其在吡啶型生物碱合成中的潜力。该过程涉及多个步骤,包括臭氧化还原和威蒂格反应,产率超过70%,并通过质谱和1H-核磁共振技术确认了结构。这凸显了5-溴-4-甲基烟酰腈在温和反应条件下生成复杂有机化合物的适应性(Zhao Yi-min, 2011)。
药用连续合成该化合物还在药用连续合成中发挥关键作用,用于合成药用建筑块。Ashley R Longstreet等人(2013年)研究了尼维拉平的前体烟酰腈的连续合成,尼维拉平是一种治疗艾滋病的药物。他们详细描述了合成CAPIC中间体的溴衍生物2-溴-4-甲基烟酰腈的过程,最终通过批量结晶得到高纯度的CAPIC。这种合成利用廉价的商品基础原料,为更具成本效益地生产尼维拉平和其他复杂吡啶铺平了道路(Ashley R Longstreet et al., 2013)。
光催化和环境应用在环境科学中,与5-溴-4-甲基烟酰腈相关的化合物在光催化应用中显示出潜力。Dusit Angthararuk等人(2014年)对使用Au/TiO2在模拟阳光下光催化降解溴胍的研究进行了研究。该研究确定了多种降解产物,并展示了处理溶液毒性显著降低,表明光催化降解可能是减少水体中某些除草剂存在的有效且环保的方法(Dusit Angthararuk et al., 2014)。
安全和危害
作用机制
Target of Action
This compound is a derivative of nicotinonitrile , which is known to interact with various biological targets.
Mode of Action
As a derivative of nicotinonitrile, it may share some of the same interactions with biological targets
Biochemical Pathways
Nicotinonitrile, a related compound, is known to be involved in various biochemical pathways . .
Result of Action
As a derivative of nicotinonitrile, it may share some of the same effects
生化分析
Biochemical Properties
5-Bromo-4-methylnicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor used in the treatment of HIV The compound acts as a precursor in the synthesis of nevirapine, highlighting its importance in pharmaceutical applications
Cellular Effects
The effects of 5-Bromo-4-methylnicotinonitrile on various types of cells and cellular processes are of particular interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, 5-Bromo-4-methylnicotinonitrile can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 5-Bromo-4-methylnicotinonitrile exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. For example, it may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, 5-Bromo-4-methylnicotinonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-4-methylnicotinonitrile in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function require further investigation, particularly in in vitro and in vivo studies. Understanding these temporal effects is essential for determining the compound’s suitability for various applications.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methylnicotinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Determining the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
5-Bromo-4-methylnicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s overall activity and its effects on cellular processes.
Transport and Distribution
The transport and distribution of 5-Bromo-4-methylnicotinonitrile within cells and tissues are critical for understanding its bioavailability and efficacy. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues or cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methylnicotinonitrile is essential for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-bromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTPZRXPJRFYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427649 | |
| Record name | 5-BROMO-4-METHYLNICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-52-1 | |
| Record name | 5-BROMO-4-METHYLNICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
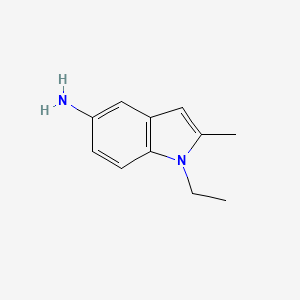
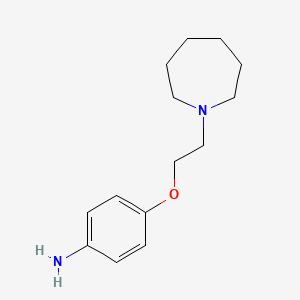
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1276563.png)
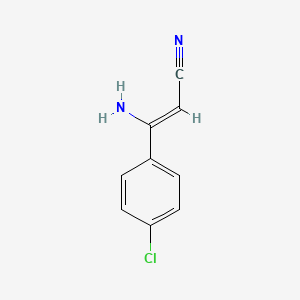
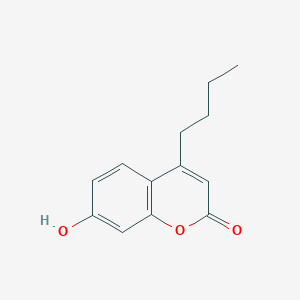
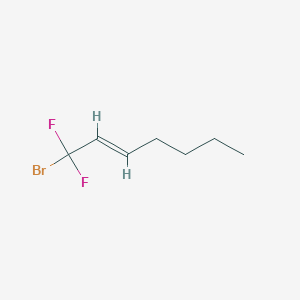
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)


